molecular formula C15H10N2O4 B11716619 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one

2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one

Cat. No.: B11716619
M. Wt: 282.25 g/mol
InChI Key: VBCHUGNMPRAFCZ-UHFFFAOYSA-N
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Description

2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a hydroxy group at the 2-position and a nitrophenyl group at the 3-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzaldehyde with an appropriate aniline derivative, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the quinoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or continuous flow reactors. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group, leading to different substitution patterns.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinone derivatives, while reduction of the nitro group can produce amino-substituted quinolines.

Scientific Research Applications

2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and fluorescent probes for biological imaging.

    Medicine: Research has explored its potential as an anti-cancer agent, antimicrobial agent, and in the development of new pharmaceuticals.

    Industry: It is used in the development of dyes, pigments, and other materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can include DNA intercalation, enzyme inhibition, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxyquinoline: Lacks the nitrophenyl group, resulting in different chemical properties and reactivity.

    3-nitroquinoline: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.

    4-hydroxyquinoline: Substitution at a different position on the quinoline ring, leading to distinct chemical behavior.

Uniqueness

2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one is unique due to the combination of the hydroxy and nitrophenyl groups on the quinoline core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

4-hydroxy-3-(2-nitrophenyl)-1H-quinolin-2-one

InChI

InChI=1S/C15H10N2O4/c18-14-9-5-1-3-7-11(9)16-15(19)13(14)10-6-2-4-8-12(10)17(20)21/h1-8H,(H2,16,18,19)

InChI Key

VBCHUGNMPRAFCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=CC=CC=C3[N+](=O)[O-])O

Origin of Product

United States

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